molecular formula C21H19F3N2O3 B12468737 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B12468737
M. Wt: 404.4 g/mol
InChI Key: FEYUASDLODHQMK-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindoline core, along with a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the cyclopropane ring, followed by the introduction of the isoindoline core. The trifluoromethyl-substituted phenyl group is then attached through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted phenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(methyl)phenyl]propanamide: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and interactions with biological targets.

Uniqueness

The presence of the trifluoromethyl group in 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate or a material with specialized applications.

Properties

Molecular Formula

C21H19F3N2O3

Molecular Weight

404.4 g/mol

IUPAC Name

2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C21H19F3N2O3/c1-9(18(27)25-15-5-3-2-4-14(15)21(22,23)24)26-19(28)16-10-6-7-11(13-8-12(10)13)17(16)20(26)29/h2-7,9-13,16-17H,8H2,1H3,(H,25,27)

InChI Key

FEYUASDLODHQMK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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